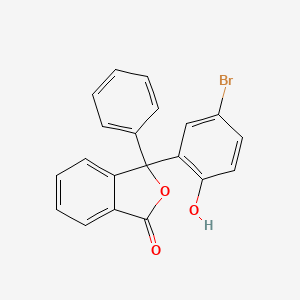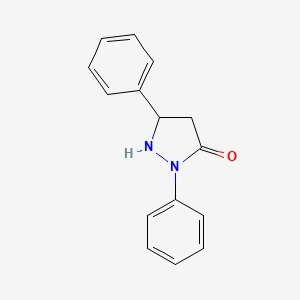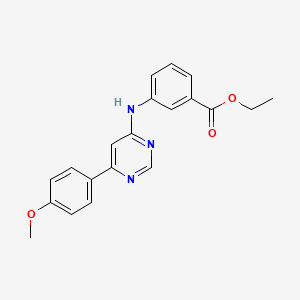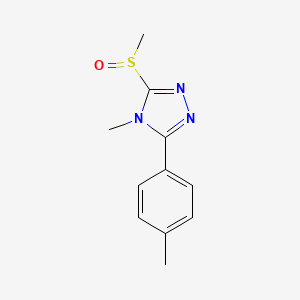![molecular formula C20H22N4O B12912269 N-(6-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine CAS No. 918490-80-9](/img/structure/B12912269.png)
N-(6-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-METHYLPYRIDIN-2-YL)-6-(PIPERIDIN-4-YLOXY)ISOQUINOLIN-3-AMINE is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-METHYLPYRIDIN-2-YL)-6-(PIPERIDIN-4-YLOXY)ISOQUINOLIN-3-AMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline ring.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Introduction of the Pyridine Ring: The pyridine ring is attached via cross-coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Scaling Up Reactions: Adjusting reaction conditions to accommodate larger volumes.
Purification Techniques: Utilizing chromatography, crystallization, and other methods to purify the final product.
Automation: Implementing automated systems to ensure consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-METHYLPYRIDIN-2-YL)-6-(PIPERIDIN-4-YLOXY)ISOQUINOLIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the compound by replacing specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(6-METHYLPYRIDIN-2-YL)-6-(PIPERIDIN-4-YLOXY)ISOQUINOLIN-3-AMINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Biological Research: The compound is used in studies involving cell signaling pathways and molecular interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(6-METHYLPYRIDIN-2-YL)-6-(PIPERIDIN-4-YLOXY)ISOQUINOLIN-3-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-METHYLPYRIDIN-2-YL)-6-(PIPERIDIN-4-YLOXY)ISOQUINOLIN-3-AMINE: shares structural similarities with other isoquinoline derivatives and piperidine-containing compounds.
Isoquinoline Derivatives: Compounds like berberine and papaverine, which also contain the isoquinoline core.
Piperidine-Containing Compounds: Drugs like piperidine-based antipsychotics and analgesics.
Uniqueness
The uniqueness of N-(6-METHYLPYRIDIN-2-YL)-6-(PIPERIDIN-4-YLOXY)ISOQUINOLIN-3-AMINE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
918490-80-9 |
|---|---|
Molekularformel |
C20H22N4O |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
N-(6-methylpyridin-2-yl)-6-piperidin-4-yloxyisoquinolin-3-amine |
InChI |
InChI=1S/C20H22N4O/c1-14-3-2-4-19(23-14)24-20-12-16-11-18(6-5-15(16)13-22-20)25-17-7-9-21-10-8-17/h2-6,11-13,17,21H,7-10H2,1H3,(H,22,23,24) |
InChI-Schlüssel |
FPQMHDINCGCNQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)NC2=NC=C3C=CC(=CC3=C2)OC4CCNCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trans-3-methyl-8-oxo-7-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12912190.png)
![1-{4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}ethan-1-one](/img/structure/B12912192.png)
![N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide](/img/structure/B12912203.png)



![Isoxazole, 4,5-dihydro-5-phenyl-3-[(phenylseleno)methyl]-](/img/structure/B12912233.png)
![3-(4-Ethoxyphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12912235.png)




![Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-4'-trityl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12912250.png)

